molecular formula C10H15N B13564627 3,5-Diethylaniline

3,5-Diethylaniline

Cat. No.: B13564627
M. Wt: 149.23 g/mol
InChI Key: OUEGWZIFRRGOGQ-UHFFFAOYSA-N
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Description

3,5-Diethylaniline is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where two ethyl groups are substituted at the 3 and 5 positions of the benzene ring. This compound is known for its applications in the synthesis of dyes and other industrial chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diethylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with ethyl halides in the presence of a base. The reaction typically proceeds as follows:

C6H5NH2+2C2H5XC6H3(C2H5)2NH2+2HXC_6H_5NH_2 + 2C_2H_5X \rightarrow C_6H_3(C_2H_5)_2NH_2 + 2HX C6​H5​NH2​+2C2​H5​X→C6​H3​(C2​H5​)2​NH2​+2HX

where (X) is a halogen such as chlorine or bromine .

Industrial Production Methods

In industrial settings, this compound is produced by catalytic hydrogenation of 3,5-diethyl nitrobenzene. This process involves the reduction of the nitro group to an amine group using hydrogen gas in the presence of a metal catalyst such as palladium or platinum .

Chemical Reactions Analysis

Types of Reactions

3,5-Diethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 3,5-Diethyl nitrobenzene or 3,5-Diethyl nitrosobenzene.

    Reduction: Secondary or tertiary amines.

    Substitution: Various halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-Diethylaniline involves its interaction with various molecular targets and pathways. It can undergo metabolic activation to form reactive intermediates, which can interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can lead to various biological effects, including enzyme inhibition, mutagenesis, and cytotoxicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diethylaniline is unique due to the specific positioning of the ethyl groups on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs. This unique structure influences its reactivity and applications in various fields .

Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

3,5-diethylaniline

InChI

InChI=1S/C10H15N/c1-3-8-5-9(4-2)7-10(11)6-8/h5-7H,3-4,11H2,1-2H3

InChI Key

OUEGWZIFRRGOGQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)N)CC

Origin of Product

United States

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